molecular formula C24H21N3O2S3 B12033219 N-(4-(Benzyloxy)phenyl)-2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 476486-07-4

N-(4-(Benzyloxy)phenyl)-2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B12033219
CAS No.: 476486-07-4
M. Wt: 479.6 g/mol
InChI Key: XESGZLQPYCRRGR-UHFFFAOYSA-N
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Description

Molecular Formula: C₃₂H₂₈N₄O₃S₃ (as per molecular data in ).
Structure: The compound features a 1,3,4-thiadiazole core substituted with a benzylthio group at position 3. The acetamide moiety is linked to a 4-benzyloxyphenyl group via a thioether bridge. This dual benzyl substitution (benzyloxy and benzylthio) distinguishes it from many analogs and may influence its pharmacokinetic and pharmacodynamic properties .

Properties

CAS No.

476486-07-4

Molecular Formula

C24H21N3O2S3

Molecular Weight

479.6 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C24H21N3O2S3/c28-22(17-31-24-27-26-23(32-24)30-16-19-9-5-2-6-10-19)25-20-11-13-21(14-12-20)29-15-18-7-3-1-4-8-18/h1-14H,15-17H2,(H,25,28)

InChI Key

XESGZLQPYCRRGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CSC3=NN=C(S3)SCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol

The foundational intermediate, 5-amino-1,3,4-thiadiazole-2-thiol, is synthesized via cyclocondensation of thiosemicarbazide with carbon disulfide under alkaline conditions. This reaction proceeds in ethanol with potassium hydroxide, yielding the thiolated thiadiazole ring after acidification. The product is isolated as a pale-yellow solid with a melting point of 171°C and characterized via 1H^1H NMR (δ\delta 3.95 ppm for -SH) and IR (ν\nu 3265 cm1^{-1} for N-H stretch).

Functionalization with Acetamide Moieties

The acetamide bridge is introduced through a carbodiimide-mediated coupling reaction. 4-(Benzyloxy)phenylacetic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile, followed by reaction with 5-amino-1,3,4-thiadiazole-2-thiol. The reaction is monitored via thin-layer chromatography (TLC), with purification involving ethyl acetate/water extraction and anhydrous sodium sulfate drying. The resultant N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(benzyloxy)phenyl)acetamide is obtained in 65% yield.

Thioether Formation via Benzylation

Nucleophilic Substitution with Benzyl Chloride

The mercapto group (-SH) on the thiadiazole ring undergoes alkylation using benzyl chloride in the presence of potassium hydroxide. The thiolate anion, generated in ethanol, reacts with benzyl chloride under reflux for 24 hours. Crushed ice is added to precipitate the product, which is filtered and purified via crystallization from ethanol. This step yields the bis-benzylthio derivative, N-(4-(benzyloxy)phenyl)-2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamide, in 40–58% yield depending on stoichiometric ratios.

Table 1: Optimization of Benzylation Conditions

ParameterConditionYield (%)
SolventEthanol58
BaseKOH (1.2 equiv)54
TemperatureReflux (78°C)58
Reaction Time24 h58
Benzyl Chloride1.5 equiv58

Structural Characterization and Analytical Validation

Spectroscopic Analysis

The final compound is characterized using 1H^1H NMR, IR, and mass spectrometry:

  • 1H^1H NMR (DMSO-d6_6) : δ\delta 3.76 ppm (s, 2H, -CH2_2CO-), 4.92 ppm (s, 2H, -OCH2_2Ph), 7.32–7.45 ppm (m, 10H, benzyl aromatic), 7.58 ppm (d, 2H, J = 8 Hz, phenyl), 8.19 ppm (d, 2H, J = 8 Hz, phenyl).

  • IR (KBr) : ν\nu 1697 cm1^{-1} (C=O stretch), 1321 cm1^{-1} (C-N stretch), 1155 cm1^{-1} (C-O-C).

  • MS (ESI+) : m/z 573.1 [M+H]+^+.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (MeCN:H2 _2O = 70:30) confirms >95% purity. Melting point analysis shows a sharp range of 198–201°C.

Comparative Evaluation of Synthetic Routes

Carbodiimide-Mediated vs. Direct Coupling

EDC/HOBt activation outperforms direct acid-amine coupling, improving yields from 35% to 65% by mitigating side reactions. Alternative methods using phosphorus pentachloride or thionyl chloride show lower efficiency (<50%) due to over-acylation.

Solvent and Temperature Effects

Polar aprotic solvents (acetonitrile, DMF) enhance reaction rates but complicate purification. Ethanol, despite slower kinetics, facilitates crystallization and reduces byproducts.

Industrial Scalability and Process Challenges

Cost-Benefit Analysis of Reagents

EDC and HOBt, though effective, are cost-prohibitive at scale. Substituting with cheaper alternatives like N,N'-dicyclohexylcarbodiimide (DCC) reduces expenses but requires rigorous byproduct removal .

Chemical Reactions Analysis

Types of Reactions

N-(4-(Benzyloxy)phenyl)-2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group in intermediates can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Nucleophiles like amines, thiols

Major Products Formed

    Oxidation: Oxidized thiadiazole derivatives

    Reduction: Amino derivatives

    Substitution: Substituted benzyloxy derivatives

Scientific Research Applications

N-(4-(Benzyloxy)phenyl)-2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(Benzyloxy)phenyl)-2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound’s thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The benzyloxy group may also play a role in enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,3,4-Thiadiazole Derivatives

The following compounds share the 1,3,4-thiadiazole scaffold but differ in substituents, impacting their biological activity:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents (R1, R2) Molecular Weight Melting Point (°C) Key Biological Activity
Target Compound R1 = 4-benzyloxyphenyl, R2 = benzylthio 479.63 Not reported Anticancer (hypothesized)
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (Aliabadi et al., 2013) R1 = 4-(trifluoromethyl)phenyl, R2 = benzylthio 441.45 Not reported IC₅₀ = 9 µM (MDA-MB-231 breast cancer)
5h: N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide R1 = 2-isopropyl-5-methylphenoxy, R2 = benzylthio Not reported 133–135 Not explicitly reported
5m: N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide R1 = 2-methoxyphenoxy, R2 = benzylthio Not reported 135–136 Not explicitly reported

Pharmacological Activity and Structure-Activity Relationships (SAR)

  • Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl (-CF₃) group in Aliabadi’s compound (IC₅₀ = 9 µM) enhances anticancer activity compared to electron-donating groups like benzyloxy (-OBn) in the target compound. This is attributed to improved electron-deficient character, enhancing binding to tyrosine kinases .
  • Thioether Linkages :

    • The thioether bridge in the target compound and its analogs is critical for maintaining conformational flexibility and sulfur-mediated interactions with biological targets (e.g., kinases or lipoxygenases) .
  • Dual Benzyl Substitutions: The benzyloxy and benzylthio groups in the target compound may synergistically enhance stability and bioavailability compared to monosubstituted analogs.

Pharmacokinetic and Toxicity Considerations

  • Cytotoxicity : While Aliabadi’s -CF₃ analog showed promising activity (IC₅₀ = 9 µM), the target compound’s benzyloxy group may reduce potency but improve safety margins. Toxicity data for the target compound remain unreported .

Biological Activity

N-(4-(Benzyloxy)phenyl)-2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates both a benzyloxyphenyl moiety and a thiadiazole ring, which contribute to its diverse biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N-(4-(benzyloxy)phenyl)-2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamide is C24H21N3O2S3, with a molecular weight of approximately 506.7 g/mol. The compound's structure is characterized by multiple functional groups that enhance its chemical reactivity and biological properties. The presence of the thiadiazole scaffold is particularly noteworthy as it has been associated with various pharmacological activities.

Biological Activities

Research indicates that compounds containing the thiadiazole structure exhibit notable biological activities, including:

  • Anticancer Activity: Preliminary studies suggest that derivatives of thiadiazoles can induce apoptosis in cancer cells. For instance, similar compounds have been shown to activate procaspase-3 in cancer cell lines such as U937 and MCF-7, leading to cell death through apoptotic pathways .
  • Antimicrobial Properties: Compounds with thiadiazole rings often demonstrate antimicrobial effects against various pathogens. The specific interactions between the compound and microbial enzymes are critical for understanding its efficacy.
  • Anti-inflammatory Effects: Some derivatives have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

The mechanisms underlying the biological activity of N-(4-(benzyloxy)phenyl)-2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamide are still being elucidated. Key areas of focus include:

  • Enzyme Inhibition: Interaction studies reveal that this compound may bind to specific enzymes or receptors, modifying their activity and leading to therapeutic effects. For example, it may inhibit enzymes involved in cancer cell proliferation or microbial growth.
  • Cell Signaling Pathways: The activation of apoptotic pathways through caspase activation is a significant mechanism by which this compound may exert its anticancer effects. Understanding these pathways can provide insights into its potential use in cancer therapy .

Synthesis

The synthesis of N-(4-(benzyloxy)phenyl)-2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves several multi-step reactions. A simplified synthetic route includes:

  • Formation of Thiadiazole Ring: Starting materials undergo cyclization reactions to form the thiadiazole moiety.
  • Substitution Reactions: The benzyloxy group is introduced via nucleophilic substitution.
  • Final Coupling Reaction: The final acetamide linkage is formed through amidation reactions.

This multi-step synthesis highlights the complexity involved in producing this compound and underscores the importance of optimizing each step for yield and purity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-(4-(benzyloxy)phenyl)-2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamide, a comparison with structurally similar compounds can be insightful:

Compound NameStructureUnique Features
2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamideStructureEnhanced lipophilicity due to fluorine substitution
N-(3-bromophenyl)-2-thiophenecarboxamideStructureDifferent heterocyclic structure affecting reactivity
1,3-benzothiazole derivativesStructureKnown for diverse biological activities including antifungal properties

The unique combination of the benzyloxy group and thiadiazole ring in N-(4-(benzyloxy)phenyl)-2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamide may confer distinct reactivity and biological properties compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of N-(4-(benzyloxy)phenyl)-2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamide in various therapeutic areas:

  • Anticancer Research: A study evaluating the anticancer properties found that derivatives led to significant reductions in tumor cell viability at specific concentrations. Further mechanistic studies indicated that these compounds could effectively induce apoptosis through caspase activation pathways .
  • Antimicrobial Activity: Another investigation demonstrated that this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the need for further exploration into its mechanism of action against microbial targets.

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for higher yield and purity?

  • Methodological Answer :

  • Reaction Conditions : Use equimolar ratios of benzyl chloride derivatives and the thiol-containing intermediate under reflux in ethanol with KOH (24 hours) to generate the thiolate anion, followed by purification via crystallization or column chromatography (EtOAc/Petroleum ether, 3:2) .
  • Solvent Optimization : Dimethylformamide (DMF) or dichloromethane (DCM) enhances reaction efficiency due to their polar aprotic nature, improving nucleophilic substitution kinetics .
  • Table 1 : Key Synthesis Parameters from Literature
Reagent SystemSolventTemperatureYield (%)Purity MethodSource
KOH/EthanolEthanolReflux65–80Column Chromatography
K₂CO₃/AcetoneAcetoneReflux70–85Recrystallization

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H NMR to identify aromatic protons (δ 7.2–7.5 ppm for benzyl groups) and thiadiazole-related signals (δ 3.5–4.0 ppm for SCH₂) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 525.08 for C₂₄H₂₁N₃O₂S₃) .
  • Infrared Spectroscopy (IR) : Validate carbonyl (C=O, ~1650 cm⁻¹) and thioamide (C-S, ~650 cm⁻¹) functional groups .

Q. How can solubility challenges be addressed during in vitro bioassays?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO (≤1% v/v) for initial dissolution, followed by dilution in PBS or cell culture media to maintain biocompatibility .
  • Micellar Formulations : Incorporate pluronic F-68 or cyclodextrins to enhance aqueous solubility while preserving bioactivity .

Advanced Research Questions

Q. What mechanistic pathways are hypothesized for its anticancer activity?

  • Methodological Answer :

  • Enzyme Inhibition : Thiadiazole and thioacetamide moieties may inhibit topoisomerase II or tubulin polymerization, as seen in structurally analogous compounds (e.g., IC₅₀ = 2.8 µM in MCF-7 cells) .
  • Molecular Docking : Perform in silico docking with Autodock Vina to predict binding affinities to kinases (e.g., EGFR or VEGFR2) using PDB structures (e.g., 1M17) .

Q. How can contradictory cytotoxicity data across cell lines be resolved?

  • Methodological Answer :

  • Dose-Response Profiling : Conduct parallel assays (e.g., MTT and clonogenic) in resistant vs. sensitive lines (e.g., HepG2 vs. A549) to identify IC₅₀ disparities .
  • Metabolic Stability Testing : Use hepatic microsomes to assess compound degradation rates, which may explain variability in long-term assays .

Q. What structure-activity relationship (SAR) trends are observed with substituent modifications?

  • Methodological Answer :

  • Benzyl Substituents : Fluorine or methoxy groups at the para-position enhance anticancer potency (e.g., 4-F derivative: IC₅₀ = 1.5 µM vs. 4-OCH₃: IC₅₀ = 3.2 µM) .
  • Thiadiazole Modifications : Replacing sulfur with oxygen in the thiadiazole ring reduces activity (e.g., oxadiazole analogs show 10-fold lower potency) .
  • Table 2 : SAR of Key Derivatives
Substituent (R)Bioactivity (IC₅₀, µM)Target PathwaySource
4-Fluorophenyl1.5Tubulin
4-Methoxyphenyl3.2Topoisomerase
Benzylthio2.8Kinase

Q. What strategies are recommended for studying synergistic effects with existing therapeutics?

  • Methodological Answer :

  • Combination Index (CI) Analysis : Use CompuSyn software to quantify synergism (CI < 1) with cisplatin or doxorubicin in dose-matrix assays .
  • Transcriptomic Profiling : Perform RNA-seq on treated cells to identify pathways (e.g., apoptosis or DNA repair) enhanced by combinatorial use .

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